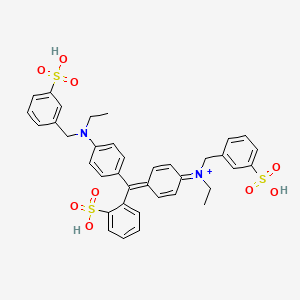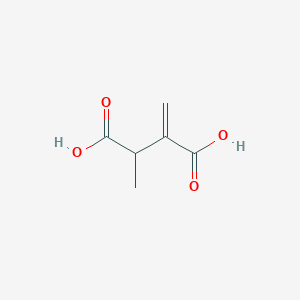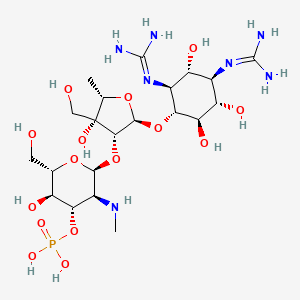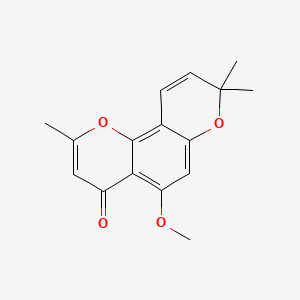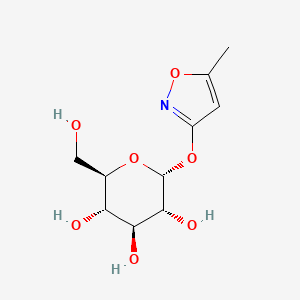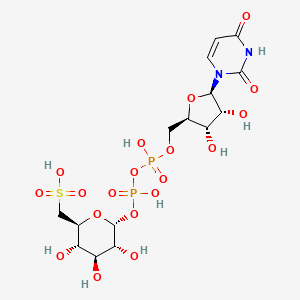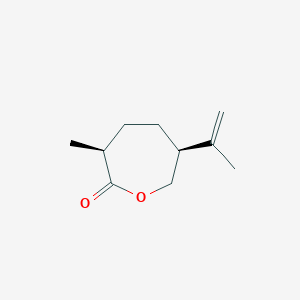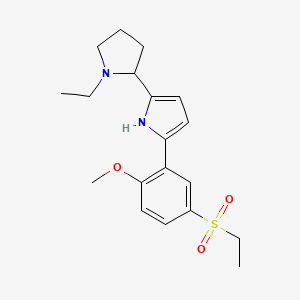
6,8-Di-DMA-chrysin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2,5-Dimetoxiamfetamina (2,5-DMA) es un compuesto psicodélico que pertenece a la clase de las fenetilaminas. Es estructuralmente similar a otras sustancias psicoactivas como la mescalina y la 2,5-dimetoxi-4-metilamfetamina (DOM). La 2,5-Dimetoxiamfetamina es conocida por sus efectos estimulantes y alucinógenos, que están mediados por su interacción con los receptores de serotonina en el cerebro .
Métodos De Preparación
La 2,5-Dimetoxiamfetamina se puede sintetizar a través de varias rutas. Un método común implica la reacción de 2,5-dimetoxi-benzaldehído con nitroetano para formar 2,5-dimetoxi-beta-nitroestireno, que luego se reduce a 2,5-dimetoxiamfetamina usando un agente reductor como el hidruro de litio y aluminio . Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero están optimizados para la producción a gran escala, asegurando un alto rendimiento y pureza.
Análisis De Reacciones Químicas
La 2,5-Dimetoxiamfetamina experimenta varias reacciones químicas, incluyendo:
Oxidación: Se puede oxidar para formar las quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertirla en sus derivados de amina correspondientes.
Sustitución: Puede sufrir reacciones de sustitución electrófila, particularmente en las posiciones del anillo aromático.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y electrófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones incluyen varias fenetilaminas sustituidas y sus derivados .
Aplicaciones Científicas De Investigación
La 2,5-Dimetoxiamfetamina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de otros compuestos psicoactivos.
Biología: Los estudios sobre su interacción con los receptores de serotonina ayudan a comprender los mecanismos de las drogas alucinógenas.
Medicina: La investigación sobre sus efectos contribuye al desarrollo de agentes terapéuticos para trastornos psiquiátricos.
Industria: Se utiliza en la producción de ciertos productos farmacéuticos y como estándar de referencia en química analítica
Mecanismo De Acción
La 2,5-Dimetoxiamfetamina ejerce sus efectos principalmente a través de su acción sobre los receptores de serotonina, particularmente el receptor 5-HT2A. Actúa como un agonista parcial, lo que lleva a una liberación alterada de neurotransmisores y cambios en la percepción, el estado de ánimo y la cognición. El compuesto también afecta los sistemas de dopamina y norepinefrina, contribuyendo a sus propiedades estimulantes .
Comparación Con Compuestos Similares
La 2,5-Dimetoxiamfetamina es parte de una serie de anfetaminas sustituidas con dimetoxi, incluyendo:
- 2,4-Dimetoxiamfetamina (2,4-DMA)
- 2,6-Dimetoxiamfetamina (2,6-DMA)
- 3,4-Dimetoxiamfetamina (3,4-DMA)
- 3,5-Dimetoxiamfetamina (3,5-DMA)
En comparación con estos compuestos, la 2,5-Dimetoxiamfetamina es única debido a su patrón de sustitución específico, que influye en su perfil farmacológico y potencia. Es más potente que algunos de sus isómeros y tiene propiedades alucinógenas distintas .
Propiedades
Fórmula molecular |
C25H26O4 |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2-phenylchromen-4-one |
InChI |
InChI=1S/C25H26O4/c1-15(2)10-12-18-23(27)19(13-11-16(3)4)25-22(24(18)28)20(26)14-21(29-25)17-8-6-5-7-9-17/h5-11,14,27-28H,12-13H2,1-4H3 |
Clave InChI |
RGGJEENSFLRVRP-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)CC=C(C)C)O)C |
SMILES canónico |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)CC=C(C)C)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-4-[chloro(4-chlorophenyl)methyl]benzene](/img/structure/B1200816.png)
